Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine
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Overview
Description
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine is a peptide compound composed of nine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine and serine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Scientific Research Applications
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-seryl-L-threonylglycine: A shorter peptide with similar amino acid composition.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different sequence.
Uniqueness
Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple serine and glycine residues, which can influence its structural and functional properties.
Properties
CAS No. |
845754-59-8 |
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Molecular Formula |
C32H55N11O15 |
Molecular Weight |
833.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H55N11O15/c1-16(47)26(42-29(55)20(15-46)39-22(48)9-34)31(57)41-19(14-45)28(54)36-11-24(50)40-18(13-44)27(53)35-10-23(49)38-17(5-2-3-7-33)32(58)43-8-4-6-21(43)30(56)37-12-25(51)52/h16-21,26,44-47H,2-15,33-34H2,1H3,(H,35,53)(H,36,54)(H,37,56)(H,38,49)(H,39,48)(H,40,50)(H,41,57)(H,42,55)(H,51,52)/t16-,17+,18+,19+,20+,21+,26+/m1/s1 |
InChI Key |
OMTKVWATSFMGGS-XDWYYIQGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)CN)O |
Origin of Product |
United States |
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